4-Bromo-6-nitro-1H-indazol

Descripción general

Descripción

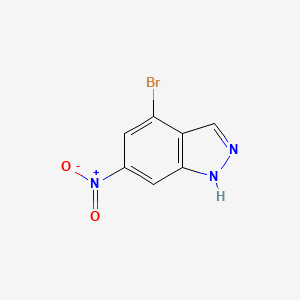

4-Bromo-6-nitro-1H-indazole is a heterocyclic compound that features a bromine atom at the fourth position and a nitro group at the sixth position on the indazole ring.

Aplicaciones Científicas De Investigación

4-Bromo-6-nitro-1H-indazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including inhibitors of specific enzymes and receptors.

Biological Studies: The compound is studied for its potential antibacterial, antifungal, and anticancer activities.

Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrially relevant compounds.

Mecanismo De Acción

Target of Action

Related compounds such as 6-nitroindazole are known to produce nitric oxide (no), a messenger molecule with diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .

Mode of Action

It is likely that it interacts with its targets to produce nitric oxide (no), similar to other indazole derivatives . Nitric oxide is a critical signaling molecule in the body, involved in various physiological and pathological processes.

Biochemical Pathways

Related compounds such as 6-nitroindazole are known to produce nitric oxide (no), which plays a crucial role in various biochemical pathways, including the regulation of vascular tone, neurotransmission, and immune response .

Result of Action

Related compounds such as 6-nitroindazole are known to produce nitric oxide (no), which has diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .

Análisis Bioquímico

Biochemical Properties

4-Bromo-6-nitro-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as lipoxygenase, which is involved in the metabolism of fatty acids . The interaction between 4-Bromo-6-nitro-1H-indazole and lipoxygenase is characterized by the binding of the compound to the enzyme’s active site, leading to the inhibition of its catalytic activity. Additionally, 4-Bromo-6-nitro-1H-indazole has been found to interact with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox balance .

Cellular Effects

The effects of 4-Bromo-6-nitro-1H-indazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-6-nitro-1H-indazole can modulate the activity of signaling molecules such as nitric oxide, which plays a crucial role in vascular smooth muscle relaxation and other physiological processes . Furthermore, this compound has been shown to affect the expression of genes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines . The impact of 4-Bromo-6-nitro-1H-indazole on cellular metabolism includes alterations in the levels of reactive oxygen species and changes in mitochondrial function .

Molecular Mechanism

At the molecular level, 4-Bromo-6-nitro-1H-indazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of 4-Bromo-6-nitro-1H-indazole to lipoxygenase results in the inhibition of the enzyme’s activity, thereby affecting the metabolism of fatty acids . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and oxidative stress responses . The molecular interactions of 4-Bromo-6-nitro-1H-indazole also include the modulation of signaling pathways, such as those involving nitric oxide and other reactive species .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Bromo-6-nitro-1H-indazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 4-Bromo-6-nitro-1H-indazole, resulting in the formation of degradation products that may have different biological activities . In in vitro and in vivo studies, the long-term effects of 4-Bromo-6-nitro-1H-indazole on cellular function include sustained inhibition of enzyme activity and modulation of gene expression, which can lead to changes in cellular metabolism and redox balance .

Dosage Effects in Animal Models

The effects of 4-Bromo-6-nitro-1H-indazole vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, 4-Bromo-6-nitro-1H-indazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the use of 4-Bromo-6-nitro-1H-indazole, and careful dosage optimization is required to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

4-Bromo-6-nitro-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 . The metabolism of 4-Bromo-6-nitro-1H-indazole can lead to the formation of reactive intermediates, which may contribute to its biological activity and potential toxicity . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing cellular energy balance and redox status .

Transport and Distribution

The transport and distribution of 4-Bromo-6-nitro-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 4-Bromo-6-nitro-1H-indazole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 4-Bromo-6-nitro-1H-indazole within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of 4-Bromo-6-nitro-1H-indazole plays a crucial role in its activity and function. This compound has been found to localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of 4-Bromo-6-nitro-1H-indazole to specific subcellular compartments is influenced by post-translational modifications and interactions with targeting signals . The localization of 4-Bromo-6-nitro-1H-indazole to the mitochondria, for example, can enhance its effects on mitochondrial function and cellular metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-nitro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with the preparation of 2-bromo-6-fluorobenzaldehyde from 1-bromo-3-fluorobenzene. This intermediate is then subjected to cyclization to form 4-Bromo-1H-indazole .

Industrial Production Methods: Industrial production of 4-Bromo-6-nitro-1H-indazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and solvent-free conditions can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-6-nitro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.

Major Products:

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Reduction: The major product is 4-bromo-6-amino-1H-indazole.

Comparación Con Compuestos Similares

4-Bromo-1H-indazole: Lacks the nitro group and has different biological activities.

6-Nitro-1H-indazole: Lacks the bromine atom and may exhibit different reactivity and biological properties.

Uniqueness: 4-Bromo-6-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for versatile modifications and applications in various fields .

Actividad Biológica

4-Bromo-6-nitro-1H-indazole is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Indazole derivatives are known for their potential as therapeutic agents, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities. This article aims to synthesize the current understanding of the biological activity of 4-Bromo-6-nitro-1H-indazole, supported by relevant research findings and case studies.

The molecular formula of 4-Bromo-6-nitro-1H-indazole is C7H5BrN4O2. Its structure includes a bromine atom at the 4-position and a nitro group at the 6-position of the indazole ring, which contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that indazole derivatives, including 4-Bromo-6-nitro-1H-indazole, possess significant anticancer properties. For instance, studies have shown that compounds with similar structures inhibit various cancer cell lines:

- IC50 Values : In vitro studies have demonstrated that nitro-substituted indazoles exhibit IC50 values ranging from 5–15 μM against lung carcinoma cell lines (NCI-H460) . This suggests that 4-Bromo-6-nitro-1H-indazole may also exhibit comparable efficacy in inhibiting tumor growth.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. For example:

- Inhibition of N. gonorrhoeae : Related nitro compounds demonstrated minimum inhibitory concentration (MIC) values of 62.5 μg/mL against Neisseria gonorrhoeae, indicating potential effectiveness against resistant strains . The structural characteristics of 4-Bromo-6-nitro-1H-indazole may enhance its antimicrobial activity.

Antiproliferative Activity

The antiproliferative effects of indazoles have been extensively studied:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-Bromo-6-nitro-1H-indazole | NCI-H460 | ~10 |

| Nitro-Indazoles | NCI-H460 | 5–15 |

This table summarizes the antiproliferative activity observed in related studies, suggesting that 4-Bromo-6-nitro-1H-indazole may exhibit similar potency.

The mechanisms through which 4-Bromo-6-nitro-1H-indazole exerts its biological effects are still being elucidated. However, some proposed mechanisms include:

- Kinase Inhibition : It has been suggested that indazole derivatives can act as inhibitors of various kinases, which are crucial in cancer cell signaling pathways. For instance, certain derivatives have shown to inhibit Polo-like kinase and Pim kinases effectively .

- Antibacterial Mechanisms : The presence of the nitro group may enhance electron affinity, facilitating interactions with bacterial DNA or proteins, leading to inhibition of bacterial growth.

Case Studies

Several studies have highlighted the promising nature of indazole derivatives:

- Antitumor Efficacy : A study reported that specific indazole derivatives were effective against HCT116 colon cancer cells in vivo, demonstrating significant tumor growth inhibition .

- Antimicrobial Resistance : With the rising issue of antibiotic resistance, compounds like 4-Bromo-6-nitro-1H-indazole could serve as lead compounds for developing new antibiotics targeting resistant strains .

Propiedades

IUPAC Name |

4-bromo-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKKWYOQLIACFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646143 | |

| Record name | 4-Bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-54-7 | |

| Record name | 4-Bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.